molecular formula C8H14O2 B14332904 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane CAS No. 105539-18-2

2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane

Cat. No.: B14332904
CAS No.: 105539-18-2
M. Wt: 142.20 g/mol
InChI Key: NBIJWHMDLNHXOB-UHFFFAOYSA-N
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Description

2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a methylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylbut-1-en-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux and removing water to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The methylbutenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.

Scientific Research Applications

2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylbutenyl group can also affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbut-1-en-2-yl)benzene
  • (3-Methyl-2-buten-2-yl)benzene

Uniqueness

2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a methylbutenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

105539-18-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(3-methylbut-1-en-2-yl)-1,3-dioxolane

InChI

InChI=1S/C8H14O2/c1-6(2)7(3)8-9-4-5-10-8/h6,8H,3-5H2,1-2H3

InChI Key

NBIJWHMDLNHXOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C1OCCO1

Origin of Product

United States

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